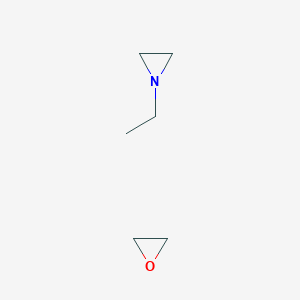
1-ethylaziridine;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethylaziridine;oxirane is a compound that combines two distinct functional groups: aziridine and oxiraneBoth of these rings are highly strained, making them reactive and useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-ethylaziridine can be synthesized through the reaction of ethylamine with ethylene oxide under basic conditions. The reaction typically involves the nucleophilic attack of the amine on the oxirane ring, leading to the formation of the aziridine ring .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures.
Análisis De Reacciones Químicas
Types of Reactions
1-ethylaziridine;oxirane undergoes various types of reactions, including:
Ring-opening reactions: Both the aziridine and oxirane rings can undergo nucleophilic ring-opening reactions due to their ring strain.
Polymerization: Aziridine can polymerize via cationic ring-opening polymerization to form polyamines, while oxirane can polymerize to form poly(ethylene oxide).
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are often used to facilitate these reactions.
Major Products
Polyamines: From aziridine polymerization.
Poly(ethylene oxide): From oxirane polymerization.
Aplicaciones Científicas De Investigación
1-ethylaziridine;oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various polymers and complex molecules.
Biology: Aziridine derivatives have shown potential as anticancer and antimicrobial agents.
Medicine: Used in the development of drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1-ethylaziridine;oxirane involves the ring-opening of the aziridine and oxirane rings. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets. In biological systems, aziridine derivatives can alkylate DNA, leading to anticancer effects . The oxirane ring can also undergo similar reactions, contributing to its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A nitrogen-containing three-membered ring with similar ring strain energy.
Azetidine: A four-membered nitrogen-containing ring with less ring strain compared to aziridine.
Uniqueness
1-ethylaziridine;oxirane is unique due to the presence of both aziridine and oxirane rings in a single molecule. This dual functionality provides a combination of reactivity and versatility that is not found in compounds containing only one of these rings .
Propiedades
Número CAS |
31779-20-1 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
1-ethylaziridine;oxirane |
InChI |
InChI=1S/C4H9N.C2H4O/c1-2-5-3-4-5;1-2-3-1/h2-4H2,1H3;1-2H2 |
Clave InChI |
VWOXNKBTWXCIPL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC1.C1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


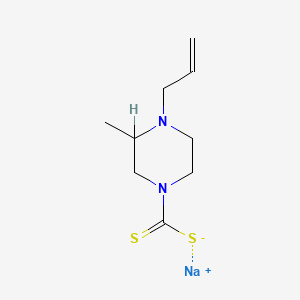
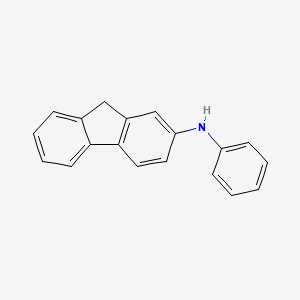
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
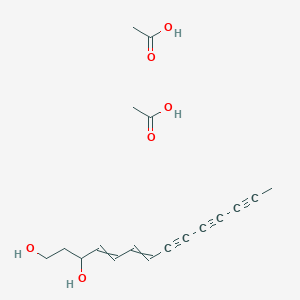
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
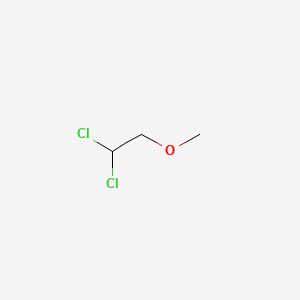
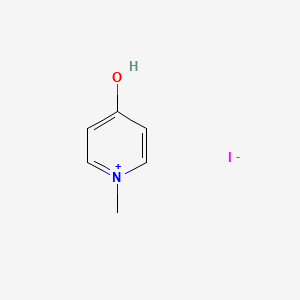
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
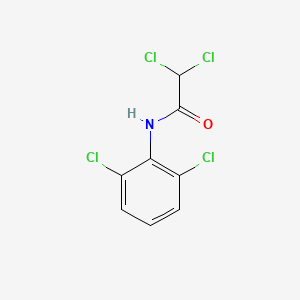
![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
